molecular formula C13H18ClNO4S B011865 2-(4-chlorophenyl)sulfanylacetic acid;2-(1,3-oxazolidin-3-yl)ethanol CAS No. 105892-13-5

2-(4-chlorophenyl)sulfanylacetic acid;2-(1,3-oxazolidin-3-yl)ethanol

Cat. No.: B011865
CAS No.: 105892-13-5
M. Wt: 319.8 g/mol
InChI Key: XJQIJANVRFEVNS-UHFFFAOYSA-N
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Description

((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) is a chemical compound that combines a thioether group with an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) typically involves the reaction of 4-chlorothiophenol with acetic acid derivatives and oxazolidineethanol. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as distillation, crystallization, and chromatography are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the thioether group to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to modify the oxazolidine ring or the thioether group.

    Substitution: Halogen substitution reactions can occur on the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation agents such as chlorine or bromine can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified oxazolidine rings and thioether groups.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, ((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may be used in the study of enzyme interactions and as a probe for understanding biochemical pathways involving thioether and oxazolidine groups.

Medicine

In medicine, ((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) could be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of ((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) involves its interaction with molecular targets such as enzymes and receptors. The thioether group can form covalent bonds with target proteins, while the oxazolidine ring can interact with specific binding sites, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1) is unique due to its combination of a thioether group and an oxazolidine ring, which provides distinct chemical and biological properties not found in other similar compounds.

Properties

CAS No.

105892-13-5

Molecular Formula

C13H18ClNO4S

Molecular Weight

319.8 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanylacetic acid;2-(1,3-oxazolidin-3-yl)ethanol

InChI

InChI=1S/C8H7ClO2S.C5H11NO2/c9-6-1-3-7(4-2-6)12-5-8(10)11;7-3-1-6-2-4-8-5-6/h1-4H,5H2,(H,10,11);7H,1-5H2

InChI Key

XJQIJANVRFEVNS-UHFFFAOYSA-N

SMILES

C1COCN1CCO.C1=CC(=CC=C1SCC(=O)O)Cl

Canonical SMILES

C1COCN1CCO.C1=CC(=CC=C1SCC(=O)O)Cl

105892-13-5

Synonyms

((4-Chlorophenyl)thio)acetic acid 3-oxazolidineethanol (1:1)

Origin of Product

United States

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